molecular formula C16H13N5O6S B2647077 N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide CAS No. 337310-69-7

N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide

Cat. No. B2647077
CAS RN: 337310-69-7
M. Wt: 403.37
InChI Key: MEPOJOOVOZXYQZ-UHFFFAOYSA-N
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Description

“N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide” seems to be a complex organic compound. The name suggests that it contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also appears to have nitro groups and a hydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the quinoline ring, nitro groups, and hydrazide group. These functional groups would likely contribute to the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro groups could potentially make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Antimycobacterial Agents

One notable application of sulfonamide derivatives is their use as antimycobacterial agents. A study demonstrated that thiol-activated sources of sulfur dioxide (SO₂), including sulfonamides with tunable release profiles, exhibit significant potency against Mycobacterium tuberculosis, with some compounds showing higher efficacy than clinical agents like isoniazid (Malwal et al., 2012).

Catalysis and Organic Synthesis

Research has shown that sulfonohydrazides can be used in catalytic processes to achieve carbon–carbon double-bond formation. An example includes the direct arylvinylation of (quinolin-8-yl)methanone with N′-benzylidene-4-methylbenzenesulfonohydrazide through a rhodium-catalyzed reaction, yielding high-value organic compounds with potential applications in pharmaceuticals and materials science (Zhang, Wang, & Wang, 2013).

Material Science

In the realm of material science, sulfonohydrazide derivatives have been synthesized and characterized for their structural properties and potential in nonlinear optical (NLO) applications. For instance, the synthesis and structural characterization of organic compounds for NLO behaviors highlight the utility of these compounds in developing new optical materials (Boukabcha et al., 2019).

Corrosion Inhibition

Another significant application is in corrosion science, where certain quinoline derivatives, including those related to sulfonohydrazides, are effective as corrosion inhibitors for metals in acidic solutions. These compounds adsorb onto metal surfaces, offering protection against corrosion, which is crucial for industrial applications (Saliyan & Adhikari, 2008).

Antimicrobial Activity

Sulfonohydrazide derivatives have been investigated for their antimicrobial properties, with several studies indicating their efficacy against various bacterial and fungal strains. This includes the development of novel compounds with significant antimicrobial activities, which could lead to new treatments for infectious diseases (Ghiya & Joshi, 2016).

properties

IUPAC Name

N'-(5,7-dinitroquinolin-8-yl)-4-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O6S/c1-10-4-6-11(7-5-10)28(26,27)19-18-16-14(21(24)25)9-13(20(22)23)12-3-2-8-17-15(12)16/h2-9,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPOJOOVOZXYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide

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